3-Cyclopropyl-1-methylguanidine

Description

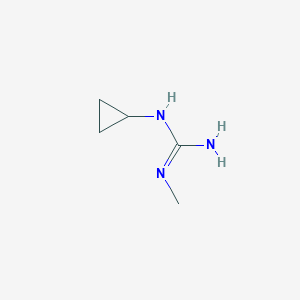

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H11N3 |

|---|---|

Molecular Weight |

113.16 g/mol |

IUPAC Name |

1-cyclopropyl-2-methylguanidine |

InChI |

InChI=1S/C5H11N3/c1-7-5(6)8-4-2-3-4/h4H,2-3H2,1H3,(H3,6,7,8) |

InChI Key |

VEJVIZMOFDJKFE-UHFFFAOYSA-N |

Canonical SMILES |

CN=C(N)NC1CC1 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Cyclopropyl 1 Methylguanidine

Retrosynthetic Analysis of the 3-Cyclopropyl-1-methylguanidine Skeleton

A retrosynthetic analysis of this compound reveals several potential disconnections of the C-N bonds in the guanidine (B92328) core. The most logical approaches involve disconnecting one of the C-N single bonds, leading back to a suitable amine and a guanidinylating agent.

Scheme 1: Retrosynthetic Pathways for this compound

Disconnection A: This pathway suggests the reaction of N-methylguanidine (or a protected equivalent) with a cyclopropylamine (B47189) precursor. This is a common strategy for elaborating a pre-existing guanidine scaffold.

Disconnection B: This route involves the reaction of methylamine (B109427) with a cyclopropyl-substituted guanidinylating agent. This de novo approach is often more versatile for creating diverse substitution patterns.

A third possibility involves the construction of the guanidine from a central precursor like cyanamide (B42294), followed by sequential or one-pot additions of methylamine and cyclopropylamine.

De Novo Synthetic Routes

De novo synthesis offers the flexibility to build the this compound molecule from simple, readily available precursors.

The formation of the carbon-nitrogen bonds in the guanidine core is the cornerstone of its synthesis. tcichemicals.comnumberanalytics.comorganic-chemistry.org Several classes of reagents are commonly employed for this purpose, including:

Carbodiimides: These are highly reactive intermediates that readily react with amines to form guanidines. The direct guanylation of amines with carbodiimides is an efficient and atom-economical method. rsc.org

Thioureas: The reaction of amines with electrophilic thiourea (B124793) derivatives is a classical and widely used route. rsc.org These reactions often require an activating agent to facilitate the conversion.

Cyanamides: The reaction of amines with cyanamide or its derivatives can yield guanidines, often catalyzed by Lewis acids. organic-chemistry.orggoogle.com

Transition metal catalysis, particularly with copper and palladium, has emerged as a powerful tool for facilitating C-N bond formation in guanidine synthesis under milder conditions. rsc.orgelsevierpure.com

The selection of appropriate precursors is critical for a successful synthesis of this compound.

| Precursor Type | Specific Example for this compound | Rationale |

| Amine Precursors | Methylamine, Cyclopropylamine | These are the primary building blocks providing the N-methyl and N-cyclopropyl substituents. |

| Guanidinylating Agents | N,N'-Di-Boc-S-methylisothiourea, Pyrazole-1-carboxamidine derivatives | These reagents provide the central carbon atom and the remaining nitrogen atoms of the guanidine core. The choice often depends on the desired regioselectivity and the protecting group strategy. nih.govnih.govresearchgate.net |

| Central Precursor | Cyanamide | Can react sequentially with methylamine and cyclopropylamine. |

Optimization of the reaction conditions, such as solvent, temperature, and stoichiometry of reagents, is crucial to maximize the yield and purity of the final product.

The high basicity and nucleophilicity of the guanidine group often necessitate the use of protecting groups during synthesis to prevent unwanted side reactions. nih.gov

Common protecting groups for the guanidine functionality include:

Boc (tert-butyloxycarbonyl): Widely used due to its stability under many reaction conditions and its facile removal with acid. nih.govacs.org

Cbz (carboxybenzyl): Another common protecting group, typically removed by hydrogenolysis. acs.org

Trifluoroacetyl: This group can be cleaved under mild basic conditions and is orthogonal to many acid-labile protecting groups. acs.org

Sulfonyl groups (e.g., Tosyl): Can be used to protect the guanidine nitrogen, though their removal may require harsher conditions. acs.org

Modifications of Pre-existing Guanidine Scaffolds

An alternative to de novo synthesis is the modification of a simpler, pre-existing guanidine. For example, N-methylguanidine could be alkylated with a suitable cyclopropyl (B3062369) electrophile. However, controlling the site of alkylation on the guanidine can be challenging due to the presence of multiple nucleophilic nitrogen atoms. This approach is generally less common for the synthesis of unsymmetrically substituted guanidines like this compound compared to de novo methods. However, methods for the selective modification of guanidine groups in more complex molecules, such as peptides, have been developed. nih.govnih.govresearchgate.net

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of guanidines to reduce the environmental impact of chemical processes. mdpi.com Key aspects include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol. organic-chemistry.org

Catalysis: Employing catalysts to improve reaction efficiency and reduce waste. Guanidine hydrochloride itself has been used as a recyclable organocatalyst in some reactions. rsc.orgresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. The direct addition of amines to carbodiimides is an example of a highly atom-economical reaction. rsc.org

Energy Efficiency: Utilizing methods like microwave irradiation to reduce reaction times and energy consumption. rsc.org

Renewable Feedstocks: While not yet standard for this specific compound, future research may explore the use of bio-based starting materials. Photosynthetic production of guanidine has been demonstrated, highlighting a potential future direction for sustainable synthesis. rsc.org

The application of these principles can lead to more sustainable and cost-effective methods for the production of this compound.

Advanced Structural Elucidation and Conformational Analysis of 3 Cyclopropyl 1 Methylguanidine

X-ray Crystallography for Solid-State Structure Determination

Crystal Packing and Intermolecular Interactions

While a specific crystal structure for 3-Cyclopropyl-1-methylguanidine is not publicly available, the crystal packing and intermolecular interactions can be inferred from studies on other substituted guanidines. Guanidines are known to form strong intermolecular hydrogen bonds, which are crucial in determining their solid-state structure. mdpi.com

In the solid state, N,N'-substituted guanidines often crystallize in forms that maximize hydrogen bonding. mdpi.com For this compound, the presence of N-H protons allows for the formation of hydrogen-bonded dimers or more extended networks. The primary intermolecular interactions expected are:

N-H···N Hydrogen Bonds: These are the most significant interactions, where the N-H groups of one molecule donate a hydrogen bond to the nitrogen atoms of a neighboring molecule. This can lead to the formation of dimeric structures. mdpi.com

Influence of Substituents: The electronic properties of the substituents can influence the hydrogen bonding patterns. In a study of N,N'-substituted guanidines, it was found that more electron-deficient aniline (B41778) substituents led to a change in the tautomeric form and, consequently, the hydrogen bonding network in the crystal lattice. mdpi.com

Role of Water Molecules: In some crystal structures of substituted guanidines, water molecules have been observed to participate in the hydrogen-bonding network, acting as bridges between guanidine (B92328) molecules. mdpi.com

A study on guanidine-substituted oxanorbornanes revealed a layered arrangement of guanidine pairs bound by hydrogen bonds, with counter-ions filling the spaces between these layers. nih.gov This highlights the potential for organized, layered structures in the crystal lattice of guanidinium (B1211019) salts.

| Interaction Type | Description | Potential Role in this compound |

| N-H···N Hydrogen Bonds | Donation of a hydrogen from an N-H group to a nitrogen on an adjacent molecule. | Formation of dimers or extended chains, a primary determinant of crystal packing. |

| van der Waals Forces | Weak intermolecular forces. | Contribution to the overall crystal packing, especially from the cyclopropyl (B3062369) and methyl groups. |

| Dipole-Dipole Interactions | Electrostatic interactions between polar C-N and N-H bonds. | Influence on the orientation of molecules within the crystal lattice. |

Conformational Isomerism and Rotational Barriers

The conformational landscape of this compound is primarily defined by rotation around the C-N bonds and the orientation of the cyclopropyl group.

The guanidinium group itself has a significant resonance stabilization, which imparts a degree of double bond character to the C-N bonds. This results in a higher rotational barrier compared to typical C-N single bonds. Ab initio studies on guanidine and its substituted derivatives have been used to calculate these rotational barriers. acs.org

The presence of a methyl group introduces the possibility of different rotational isomers. Studies on other molecules with methyl groups have shown that the rotational barrier is sensitive to the local chemical environment. nih.gov The barrier can be influenced by both intramolecular and intermolecular interactions. researchgate.net

The cyclopropyl group also has distinct conformational properties. Due to significant angle and torsional strain, cyclopropane (B1198618) is necessarily planar. libretexts.org However, the C-C bonds in cyclopropane are weaker than in acyclic alkanes, which can influence its interaction with the guanidine moiety. dalalinstitute.com The "cyclopropyl effect" has been noted to influence the conformational preferences of adjacent groups. chemistryworld.com

In N-acylguanidines, it has been shown that intermolecular interactions with anions and solvent molecules can determine the conformational preferences and the rates of conformational exchange. acs.org Strong hydrogen bonds can act as a "brake" on conformational exchange. acs.org

| Rotational Bond | Expected Barrier | Influencing Factors |

| Guanidine C-N(cyclopropyl) | High | Resonance in the guanidine core, steric hindrance from the cyclopropyl group. |

| Guanidine C-N(methyl) | High | Resonance in the guanidine core, steric hindrance from the methyl group. |

| N-Cyclopropyl | Low | Relatively free rotation of the cyclopropyl group, though it may be influenced by adjacent groups. |

Tautomerism and Protomeric Equilibria in Guanidine Systems

Guanidine and its derivatives can exist in different tautomeric forms. For a disubstituted guanidine like this compound, several tautomers are possible, differing in the position of the double bond and the proton on the nitrogen atoms.

The predominant tautomer in solution and in the solid state is influenced by the electronic properties of the substituents and the nature of the solvent. researchgate.netwustl.edursc.org Studies using 15N NMR have been instrumental in identifying the dominant tautomeric forms of guanidines in solution. researchgate.netwustl.edursc.org For example, in a study of 2-hydrazono-3-phenylquinazolin-4(3H)-ones, the imino tautomer was found to be predominant in DMSO solution. researchgate.netwustl.edursc.org

The relative stability of the tautomers is also dictated by the pKa values of the different nitrogen atoms. mdpi.com Generally, the proton will reside on the most basic nitrogen. The electronic nature of the cyclopropyl and methyl groups will influence the basicity of the attached nitrogens.

In the solid state, the observed tautomer can be a result of a combination of the inherent electronic preferences and the stabilization afforded by the crystal lattice through intermolecular hydrogen bonding. mdpi.com Different tautomers can lead to different hydrogen bonding patterns and, consequently, different crystal structures. mdpi.com For instance, one class of N,N'-substituted guanidines crystallized as a cis-trans tautomer, while another, with more electron-deficient substituents, adopted a cis-cis form. mdpi.com

Reactivity and Reaction Mechanism Studies of 3 Cyclopropyl 1 Methylguanidine

Basicity and Nucleophilicity Profiles in Various Solvents

Guanidines are among the strongest organic bases, a property attributed to the resonance stabilization of the resulting guanidinium (B1211019) cation upon protonation. wikipedia.org The positive charge is delocalized over the three nitrogen atoms, rendering the conjugate acid highly stable. researchgate.net The basicity of guanidines, and by extension their nucleophilicity, is influenced by the nature of the substituents on the nitrogen atoms and the solvent environment.

The nucleophilicity of the nitrogen atoms in 3-cyclopropyl-1-methylguanidine makes it a potent reactant towards electrophiles. The imino nitrogen is generally considered the most nucleophilic site in unsubstituted guanidine (B92328). However, in asymmetrically substituted guanidines, the relative nucleophilicity of the nitrogen atoms can be altered by steric and electronic effects. In the case of this compound, the nitrogen bearing the methyl group and the unsubstituted nitrogen of the NH2 group are potential sites for nucleophilic attack. The high nucleophilicity of guanidines makes them prone to reactions like aza-Michael additions with suitable dienophiles. nih.gov

Table 1: Predicted and Known pKa Values of Guanidine and Related Compounds

| Compound | pKa of Conjugate Acid | Reference |

|---|---|---|

| Guanidine | 13.6 | wikipedia.org |

| N-Methylguanidine | ~13.4 | Inferred |

| N-Cyclopropylguanidine | Predicted to be similar to or slightly higher than guanidine | nih.gov |

Proton Transfer Dynamics and Catalysis

The strong basicity of guanidines makes them excellent catalysts for reactions involving proton transfer. thieme-connect.com They can act as general-acid catalysts in their protonated form (guanidinium ion) or as general-base catalysts in their neutral form. nih.govnih.gov The ability of the guanidinium group to form strong hydrogen bonds is crucial for its catalytic activity, particularly in stabilizing transition states. nih.gov

In the context of this compound, its protonated form can catalyze reactions such as phosphoryl transfer by stabilizing the developing negative charge on the phosphate (B84403) group. nih.gov The mechanism often involves the concerted action of the neutral guanidine as a general base and its conjugate acid as a general acid. nih.gov The efficiency of guanidinium-based catalysts can be significantly higher than that of other ammonium-based catalysts due to their higher basicity and hydrogen bonding capabilities. nih.gov

The proton transfer dynamics are also central to the reactivity of guanidines themselves. For instance, in reactions with electrophiles, the initial protonation state of the guanidine can determine the reaction pathway. Protonation can serve as a protecting group, preventing unwanted side reactions such as aza-Michael additions and directing the reaction towards other pathways like cycloadditions. nih.gov

Reaction with Electrophiles

The nucleophilic nitrogen atoms of this compound readily react with a variety of electrophiles. The regioselectivity of these reactions can be influenced by the substitution pattern on the guanidine and the nature of the electrophile.

Alkylation of guanidines with alkyl halides is a common method for synthesizing more substituted guanidines. nih.govnih.gov The reaction typically proceeds via an SN2 mechanism, where one of the nitrogen atoms of the guanidine acts as the nucleophile. In unsymmetrically substituted guanidines like this compound, a mixture of products can be expected, resulting from alkylation at the different nitrogen atoms.

The reaction is often carried out under basic conditions or using phase-transfer catalysis to deprotonate the guanidine and enhance its nucleophilicity. nih.govacs.org The choice of solvent and base can influence the selectivity of the alkylation. For instance, the use of a bulky base might favor alkylation at the sterically less hindered nitrogen atom.

Table 2: General Conditions for Guanidine Alkylation

| Electrophile | Catalyst/Base | Solvent | General Outcome | Reference |

|---|---|---|---|---|

| Alkyl Halides | Tetrabutylammonium salt (phase-transfer catalyst) | Biphasic (e.g., CH2Cl2/H2O) | N-Alkylation | nih.govacs.org |

| Alkyl Halides | Strong bases (e.g., NaH, KOH) | Aprotic (e.g., THF, DMF) | N-Alkylation | nih.gov |

Acylation of guanidines with acylating agents such as acyl chlorides or anhydrides leads to the formation of acylguanidines. nih.govmdpi.com These reactions are important for the synthesis of various biologically active molecules. The acylation typically occurs at one of the primary or secondary amino groups of the guanidine. For this compound, acylation could occur at the -NH2 group or the -NH-cyclopropyl group.

The reactivity of the different nitrogen atoms towards acylation can be tuned by protecting groups. For example, Boc-protection of one or more nitrogen atoms can direct the acylation to a specific site. nih.gov The resulting acylguanidines are valuable synthetic intermediates.

Guanidines can react with carbonyl compounds such as aldehydes and ketones to form a variety of products, often through condensation reactions. A well-known example is the Biginelli reaction, where a guanidine (or urea) condenses with an aldehyde and a β-ketoester to form a dihydropyrimidine. nih.gov In the case of this compound, it could potentially participate in such multicomponent reactions to generate complex heterocyclic structures.

The initial step in the reaction with a carbonyl compound is typically the nucleophilic attack of a guanidine nitrogen atom on the carbonyl carbon, forming a tetrahedral intermediate. This intermediate can then undergo dehydration to form an imine or participate in further reactions depending on the other reactants present. The reaction of guanidinium salts with aldehydes under basic conditions can also lead to the formation of aziridines. nih.gov

Reaction with Nucleophiles

The guanidine carbon atom is electron-deficient due to the electron-withdrawing effect of the three nitrogen atoms. However, it is generally unreactive towards nucleophiles due to the strong resonance stabilization of the guanidine group. nih.gov Direct nucleophilic substitution at the guanidine carbon is challenging to achieve under normal conditions.

A strategy to overcome this low reactivity involves the activation of the guanidine group by converting it into a guanidine cyclic diimide (GCDI). nih.govorganic-chemistry.orgacs.org This transformation disrupts the resonance stabilization and enhances the electrophilicity of the guanidine carbon. In the presence of an acid additive, the GCDI can undergo nucleophilic substitution with various nucleophiles, including amines and alcohols, to yield functionalized guanidines. organic-chemistry.org While this methodology has not been specifically reported for this compound, it represents a potential route for its functionalization at the central carbon atom.

Oxidative and Reductive Transformations

The presence of a cyclopropylamine (B47189) moiety and a guanidine group makes this compound susceptible to a range of oxidative and reductive reactions.

Oxidative Transformations:

The cyclopropyl (B3062369) group in this compound is a potential site for oxidative ring-opening reactions. Such reactions are known to proceed via radical intermediates, particularly when catalyzed by metal ions or under photoredox conditions. beilstein-journals.orgresearchgate.net For instance, the oxidation of cyclopropanols can lead to the formation of β-substituted ketones through the opening of the three-membered ring. nih.gov In the case of this compound, oxidation could be initiated by a one-electron transfer from the nitrogen atom, leading to a nitrogen-centered radical. This could then induce the opening of the adjacent cyclopropyl ring.

The guanidine moiety itself can be subject to oxidation. Pulse radiolysis studies on guanidine and its simple alkyl derivatives have shown that hydroxyl radicals react to form nitrogen-centered radicals. researchgate.net While the protonated form of guanidine is relatively resistant to oxidation, the deprotonated form reacts more readily. researchgate.net

A plausible oxidative degradation pathway for this compound, initiated by a hydroxyl radical, is depicted below. This pathway is hypothetical and based on known reactivity of similar structures.

Table 1: Plausible Oxidative Degradation Products of this compound

| Reactant/Intermediate | Transformation | Product(s) |

| This compound | H-abstraction from N-H | Nitrogen-centered radical |

| Nitrogen-centered radical | Cyclopropyl ring opening | Carbon-centered radical |

| Carbon-centered radical | Further oxidation | Ring-opened aldehydes, ketones, or carboxylic acids |

| This compound | H-abstraction from methyl group | Carbon-centered radical |

| Carbon-centered radical | Oxidation | Formaldehyde and demethylated guanidine |

Reductive Transformations:

The guanidine group is generally stable to reduction. However, N-acyl guanidines can undergo reductive cleavage to amines using dissolving metals like sodium in liquid ammonia. While this compound is not an acylguanidine, this highlights a potential, albeit harsh, method for cleaving C-N bonds within the guanidine core.

A more likely reductive pathway for this compound would involve the reductive dealkylation of the methyl group. nih.govnih.govsemanticscholar.org Various methods are known for the N-dealkylation of amines, which could potentially be applied to this compound, yielding 3-cyclopropylguanidine.

Table 2: Potential Reductive Transformation Products of this compound

| Reaction Type | Reagents (Example) | Product(s) |

| Reductive Dealkylation | α-Chloroethyl chloroformate, then methanol | 3-Cyclopropylguanidine, Formaldehyde |

| Reductive Cleavage (harsh) | Sodium in liquid ammonia | Cyclopropylamine, Methylamine (B109427), Ammonia |

Thermal and Photochemical Stability and Degradation Pathways

The stability of this compound is a critical factor in its handling, storage, and application.

Thermal Stability:

Guanidine and its salts are known to decompose at elevated temperatures. For example, guanidinium nitrate (B79036) decomposes in a multi-step process, initially forming guanidine and nitric acid in the gas phase. The guanidine can then further react to form products like nitroguanidine, ammonia, and water. researchgate.netresearchgate.net The final residue often contains cyanamide (B42294) dimerization and trimerization products. researchgate.net The thermal degradation of small molecules is a general phenomenon, with many compounds showing significant decomposition at temperatures as low as 100-250°C. nih.govnih.gov

For this compound, thermal decomposition would likely initiate through pathways similar to other substituted guanidines. The presence of the cyclopropyl and methyl groups may introduce additional decomposition routes, such as the cleavage of the C-N bonds or reactions involving the cyclopropyl ring. Heating an aqueous solution of guanidine can lead to hydrolysis to form urea. sciencemadness.org A similar hydrolysis pathway could be envisioned for this compound, which would lead to the formation of N-cyclopropyl-N-methylurea.

Table 3: Potential Thermal Degradation Products of this compound

| Degradation Pathway | Condition | Potential Products |

| Hydrolysis | Heating in aqueous solution | N-Cyclopropyl-N-methylurea, Ammonia |

| Thermal Decomposition | High temperature (neat) | Ammonia, Cyanamide derivatives, Cyclopropylamine, Methylamine |

Photochemical Stability:

Mechanistic Investigations using Kinetic Isotope Effects and Hammett Analysis

Understanding the mechanisms of reactions involving this compound can be achieved through physical organic chemistry tools like kinetic isotope effects and Hammett analysis.

Kinetic Isotope Effects (KIE):

The kinetic isotope effect is a powerful tool for elucidating reaction mechanisms by determining if a particular C-H (or other) bond is broken in the rate-determining step. nih.govnih.govrsc.orgiupac.org This is achieved by comparing the rate of reaction of a molecule with that of its isotopically substituted counterpart (e.g., replacing hydrogen with deuterium).

For this compound, a primary KIE would be expected in reactions where it acts as a base to abstract a proton in the rate-determining step. For example, in a proton abstraction from a carbon acid, a kH/kD > 1 would indicate that the N-H bond of the protonated guanidine is being formed in the transition state. The magnitude of the KIE can provide further details about the transition state structure.

Table 4: Illustrative Application of KIE to a Reaction Involving this compound as a Base

| Reaction | Isotopic Labeling | Expected KIE (kH/kD) | Mechanistic Implication |

| Deprotonation of a C-H acid by this compound | Deuteration of the C-H acid | > 1 (Primary KIE) | C-H bond breaking is part of the rate-determining step. |

| Deprotonation of a C-H acid by this compound | Deuteration of the N-H of the guanidinium product (in reverse reaction) | > 1 (Primary KIE) | N-H bond formation is part of the rate-determining step. |

Hammett Analysis:

Hammett analysis is a linear free-energy relationship used to study the effect of substituents on the reactivity of aromatic compounds. libretexts.org While this compound is an aliphatic compound, a modified Hammett-type analysis could be envisioned if it were to react with a series of substituted aromatic substrates. For example, if this compound were used as a nucleophile in a reaction with a series of para-substituted benzaldehydes, a Hammett plot of log(k/k₀) versus the substituent constant (σ) would provide information about the electronic nature of the transition state. A positive slope (ρ) would indicate a buildup of negative charge in the transition state, while a negative slope would indicate a buildup of positive charge.

Role as a Brønsted Base or Nucleophilic Catalyst in Organic Transformations

Guanidines are among the strongest organic bases, and this compound is expected to be no exception. sciencemadness.orgnih.gov Its high basicity arises from the resonance stabilization of its protonated form, the guanidinium cation.

Brønsted Base:

The basicity of amines is influenced by electronic and steric factors. libretexts.orgmasterorganicchemistry.com The alkyl groups on this compound are electron-donating, which increases the electron density on the nitrogen atoms and enhances its basicity compared to unsubstituted guanidine. This makes it a suitable candidate for use as a non-nucleophilic strong base in various organic reactions, such as deprotonation of carbon acids, elimination reactions, and as a catalyst in base-catalyzed transformations.

Nucleophilic Catalyst:

While traditionally viewed as non-nucleophilic bases, guanidines have gained attention as potent nucleophilic catalysts. nih.gov The nucleophilicity of the guanidine nitrogen can be harnessed to catalyze reactions such as acyl transfers, Michael additions, and aldol (B89426) reactions.

In the case of this compound, nucleophilic attack would occur at the carbonyl carbon of an electrophile, forming a tetrahedral intermediate. masterorganicchemistry.comacademie-sciences.fr The subsequent reactivity of this intermediate would depend on the nature of the substrate and the reaction conditions. The presence of the cyclopropyl and methyl groups would influence the steric environment around the nucleophilic nitrogen, which could be exploited to achieve selectivity in certain reactions. The ability of guanidines to act as nucleophiles can be enhanced by converting them into more reactive forms, such as guanidine cyclic diimides.

Theoretical and Computational Chemistry of 3 Cyclopropyl 1 Methylguanidine

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. For 3-Cyclopropyl-1-methylguanidine, these calculations would elucidate the arrangement and energies of its electrons, which are key determinants of its chemical characteristics.

Molecular Orbital Analysis (HOMO/LUMO)

A crucial aspect of quantum chemical calculations is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally implies higher reactivity. nih.gov

Without specific calculations for this compound, we can hypothesize that the HOMO would likely be localized on the guanidine (B92328) group, which is rich in electron density due to the presence of nitrogen atoms. The LUMO's location would depend on the interplay between the electron-donating guanidine group and the cyclopropyl (B3062369) and methyl substituents.

Charge Distribution and Electrostatic Potential Maps

The distribution of electrical charge within a molecule is not uniform. Some atoms or regions will have a partial positive charge, while others will have a partial negative charge. This charge distribution can be visualized using Molecular Electrostatic Potential (MEP) maps. libretexts.org These maps illustrate the electrostatic potential on the electron density surface of the molecule, typically using a color scale where red indicates regions of high electron density (negative potential) and blue indicates regions of low electron density (positive potential). uni-muenchen.de

For this compound, an MEP map would likely show a region of high negative potential around the nitrogen atoms of the guanidine core, indicating these are the most probable sites for electrophilic attack. The hydrogen atoms bonded to the nitrogens and the methyl and cyclopropyl groups would likely exhibit positive potential.

Frontier Molecular Orbital Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the outcome of chemical reactions. wikipedia.org It focuses on the interaction between the HOMO of one reactant and the LUMO of another. libretexts.org By analyzing the energies and symmetries of these frontier orbitals, chemists can predict whether a reaction is likely to occur and what its stereochemical outcome might be. wikipedia.orgslideshare.net FMO theory is particularly useful in understanding pericyclic reactions, such as cycloadditions and sigmatropic rearrangements. slideshare.net

In the context of this compound, FMO theory could be used to predict its reactivity with various electrophiles and nucleophiles. The shape and energy of its HOMO and LUMO would be the primary factors in these predictions.

Density Functional Theory (DFT) Studies of Conformational Isomers and Tautomers

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. nih.gov It is particularly well-suited for investigating the relative energies of different molecular arrangements, such as conformational isomers and tautomers. nih.gov

For this compound, DFT calculations would be essential to identify the most stable conformations arising from the rotation around its single bonds. Furthermore, the guanidine group can exist in different tautomeric forms. DFT could be used to calculate the relative energies of these tautomers and predict which one is most likely to be present under different conditions.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling can be used to map out the entire energy landscape of a chemical reaction, from reactants to products. This involves locating the transition state, which is the highest energy point along the reaction pathway. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For reactions involving this compound, computational modeling could be used to elucidate reaction mechanisms, predict reaction rates, and understand the factors that control selectivity.

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular Dynamics (MD) simulations provide a way to study the behavior of molecules over time, taking into account the effects of temperature and solvent. nih.gov In an MD simulation, the forces on each atom are calculated, and Newton's laws of motion are used to simulate their movements. nih.gov

An MD simulation of this compound in a solvent like water would reveal how the molecule interacts with its surroundings. researchgate.net It could provide insights into its solvation structure, its conformational dynamics in solution, and how it might interact with other molecules in a biological or chemical system.

Spectroscopic Property Prediction (e.g., NMR chemical shifts, vibrational frequencies)

The prediction of spectroscopic properties through computational methods is a powerful tool in the structural elucidation and characterization of novel compounds. For this compound, theoretical calculations can provide valuable insights into its nuclear magnetic resonance (NMR) and vibrational spectra, aiding in the interpretation of experimental data. These predictions are typically achieved using quantum mechanical calculations, most notably Density Functional Theory (DFT).

NMR Chemical Shift Prediction

The accurate prediction of ¹H and ¹³C NMR chemical shifts is crucial for confirming molecular structures. Computational methods like the Gauge-Including Atomic Orbital (GIAO) method, often paired with DFT, are widely employed for this purpose. researchgate.net The choice of the DFT functional and the basis set is critical for achieving high accuracy, with studies showing that specific combinations can yield predictions with mean absolute errors as low as 0.28 ppm for ¹H and 1.66 ppm for ¹³C chemical shifts when compared to experimental values. researchgate.net For complex molecules, machine learning techniques have also been developed to refine DFT-based predictions, further improving their accuracy. chemrxiv.orgnih.gov

The predicted chemical shifts for this compound are influenced by the electronic environments of the cyclopropyl ring, the methyl group, and the guanidine core. The cyclopropyl protons are expected to exhibit shifts influenced by the ring's unique electronic structure, which can induce a ring-current effect. dtic.mil The protons on the nitrogen atoms and the methyl group will have their shifts determined by the electron-donating and -withdrawing nature of the guanidine system.

Predicted ¹H NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Cyclopropyl-CH | 2.1 - 2.5 |

| Cyclopropyl-CH₂ | 0.5 - 0.9 |

| N-CH₃ | 2.7 - 3.0 |

| N-H | 4.5 - 6.0 |

Note: These are estimated values based on computational models and data for similar functional groups.

Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Guanidinyl Carbon (C=N) | 155 - 160 |

| N-CH₃ | 30 - 35 |

| Cyclopropyl-CH | 15 - 20 |

| Cyclopropyl-CH₂ | 5 - 10 |

Note: These are estimated values based on computational models and data for similar functional groups.

Vibrational Frequency Prediction

Computational chemistry also allows for the prediction of vibrational spectra (infrared and Raman), which correspond to the various vibrational modes of a molecule. These calculations can help in assigning the peaks observed in experimental FTIR and Raman spectra. For guanidine-containing compounds, specific vibrational modes are characteristic of the guanidinium (B1211019) group.

Predicted Vibrational Frequencies for this compound

| Predicted Frequency (cm⁻¹) | Vibrational Assignment |

|---|---|

| ~3200 | =N-H stretching |

| ~2930 | C-H asymmetric stretching (methyl) |

| ~2855 | C-H symmetric stretching (methyl) |

| ~1635 | N-H bending |

| 1500 - 1689 | C=N stretching |

| ~1460 | -CH₂- bending (cyclopropyl) |

| ~976 | C-N symmetric stretching |

Note: These are estimated values based on computational models and data for similar guanidine-containing structures. researchgate.netresearchgate.net

Despite extensive research, specific applications of the chemical compound This compound in organic synthesis and materials science, as outlined in the requested article structure, are not substantially documented in publicly available scientific literature. While the general class of guanidines is well-known for its utility in these fields, information detailing the specific roles and research findings for this compound remains elusive.

General knowledge of guanidine chemistry allows for theoretical postulation of its potential applications. Guanidines are recognized as strong, often non-nucleophilic, organic bases. The presence of a cyclopropyl group and a methyl group on the guanidine core of this particular compound would influence its steric and electronic properties, and thereby its reactivity and potential applications.

For instance, as a strong non-nucleophilic base , this compound could theoretically be used in reactions where a strong base is required to deprotonate a substrate without interfering with electrophilic centers. Its efficacy would be comparable to other established guanidine bases like 1,1,3,3-Tetramethylguanidine (TMG) or triazabicyclodecene (TBD). However, without specific research data, its relative strength and non-nucleophilicity cannot be quantified.

Similarly, its potential as a proton shuttle or co-catalyst is plausible. The guanidinium cation formed upon protonation is stabilized by resonance, making the parent guanidine a good candidate for facilitating proton transfer in catalytic cycles.

In the context of a building block for complex molecule synthesis , this compound could serve as a precursor to various heterocyclic compounds . The guanidine functional group is a key component in many biologically active heterocycles, such as imidazoles and pyrimidines. The cyclopropyl and methyl substituents would be incorporated into the final structure, potentially influencing its biological activity or physical properties. It could also be used in the construction of guanidine-based scaffolds , which are of interest in medicinal chemistry and materials science.

The role of this compound in supramolecular chemistry is also a theoretical possibility. The guanidinium group is known to form strong hydrogen bonds and participate in anion recognition, making it a valuable functional group for the design of self-assembling systems and molecular receptors.

However, it is crucial to reiterate that these potential applications are based on the general reactivity of guanidines and are not supported by specific published research for this compound. The scientific community has not yet provided detailed studies or data on this particular compound in the specified contexts. Therefore, the creation of an in-depth, scientifically accurate article with detailed research findings and data tables, as per the user's request, is not feasible at this time.

Applications of 3 Cyclopropyl 1 Methylguanidine in Organic Synthesis and Materials Science

Role in Supramolecular Chemistry

Hydrogen Bonding Interactions and Self-Assembly

The guanidinium (B1211019) group is a cornerstone of supramolecular chemistry, primarily due to its ability to form strong and directional hydrogen bonds. The planar, Y-shaped geometry of the guanidinium cation, which can be readily formed from 3-Cyclopropyl-1-methylguanidine via protonation, allows for multiple hydrogen bond donor sites. These sites can engage with various acceptor atoms, such as oxygen or nitrogen, to create robust and predictable intermolecular connections.

The presence of the cyclopropyl (B3062369) and methyl groups on the guanidine (B92328) core of this compound introduces specific steric and electronic influences. The cyclopropyl group, with its unique electronic properties, can modulate the basicity of the guanidine and influence the strength of the resulting hydrogen bonds. The methyl group provides a degree of steric bulk that can direct the geometry of self-assembled structures. In theory, these substituents could be leveraged to control the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks through self-assembly processes. However, specific studies demonstrating these phenomena with this compound are not currently present in the scientific literature.

Host-Guest Chemistry Applications

The strong binding affinity of the guanidinium group for anionic guests makes it a valuable component in the design of synthetic host molecules. Guanidinium-based hosts are known to form stable complexes with a variety of guests, including carboxylates, phosphates, and sulfates, through a combination of hydrogen bonding and electrostatic interactions.

Integration into Polymer Chemistry

Guanidinium compounds have been successfully integrated into polymer chains to impart a range of functionalities. These include enhancing the mechanical properties of materials, introducing antimicrobial activity, and facilitating gene delivery. The incorporation of guanidinium groups can be achieved either by polymerization of a guanidinium-containing monomer or by post-polymerization modification.

This compound could, in principle, serve as a building block for functional polymers. For example, if functionalized with a polymerizable group, it could be used to synthesize polymers with pendant 3-cyclopropyl-1-methylguanidinium units. Such polymers might exhibit interesting properties in materials science, such as altered surface energies, specific binding capabilities, or unique thermal and mechanical characteristics. The cyclopropyl group could also influence the polymer's morphology and chain packing. As with the other potential applications, there is a lack of specific experimental data on the synthesis and characterization of polymers derived from this compound.

Synthesis and Characterization of Derivatives and Analogs of 3 Cyclopropyl 1 Methylguanidine

Systematic Modification of the Cyclopropyl (B3062369) Moiety

The cyclopropyl group is a valuable substituent in medicinal chemistry, often introduced to enhance metabolic stability, potency, and to provide structural rigidity. Systematic modifications of this group in 3-Cyclopropyl-1-methylguanidine can lead to analogs with altered steric and electronic profiles.

One common approach to synthesizing N-substituted guanidines involves the reaction of a corresponding amine with a guanylating agent. For derivatives of this compound where the cyclopropyl group is modified, the synthesis would likely start from a substituted cyclopropylamine (B47189). For instance, the introduction of alkyl or aryl groups on the cyclopropyl ring can be achieved through various cyclopropanation methods on substituted alkenes.

A plausible synthetic route to such analogs would involve the reaction of a substituted cyclopropylamine with a methyl-substituted guanylating agent, such as N-methyl-S-methylisothiourea or N-methylcyanamide. The reaction conditions would typically be adjusted based on the nucleophilicity and steric bulk of the substituted cyclopropylamine.

Table 1: Proposed Derivatives with Modified Cyclopropyl Moiety and Their Precursors

| Derivative Name | Substituted Cyclopropylamine Precursor | Key Synthetic Method |

| 3-(2-Methylcyclopropyl)-1-methylguanidine | 2-Methylcyclopropylamine | Guanylation with N-methyl-S-methylisothiourea |

| 3-(2,2-Dimethylcyclopropyl)-1-methylguanidine | 2,2-Dimethylcyclopropylamine | Reaction with N-methylcyanamide |

| 3-(2-Phenylcyclopropyl)-1-methylguanidine | 2-Phenylcyclopropylamine | Condensation with a suitable guanylating agent |

Characterization of these derivatives would rely on standard spectroscopic techniques. ¹H and ¹³C NMR spectroscopy would be crucial for confirming the presence and connectivity of the modified cyclopropyl ring and the methylguanidine (B1195345) core. Mass spectrometry would be used to verify the molecular weight of the synthesized compounds.

Variation of the N-Methyl Substituent

The N-methyl group in this compound can also be systematically varied to explore the impact of different alkyl substituents on the compound's properties. This can be achieved by employing differently substituted amines in the synthesis or by post-synthetic modification.

A general and efficient method for preparing N,N'-disubstituted guanidines is through the reaction of an isourea derivative with a primary or secondary amine. For example, to synthesize analogs with different N-alkyl groups, one could react cyclopropylamine with a variety of N-alkyl-S-methylisothioureas.

Alternatively, direct alkylation of a protected N-cyclopropylguanidine derivative on one of the nitrogen atoms, followed by deprotection, could provide access to a range of N-alkyl analogs. The choice of the alkylating agent (e.g., alkyl halides, sulfates) and reaction conditions would be critical to control the selectivity of the alkylation.

Table 2: Proposed Analogs with Varied N-Alkyl Substituents

| Analog Name | N-Alkyl Group | Potential Synthetic Precursor |

| 3-Cyclopropyl-1-ethylguanidine | Ethyl | N-Ethyl-S-methylisothiourea |

| 3-Cyclopropyl-1-propylguanidine | Propyl | N-Propyl-S-methylisothiourea |

| 1-Benzyl-3-cyclopropylguanidine | Benzyl | N-Benzyl-S-methylisothiourea |

Spectroscopic characterization, particularly ¹H NMR, would clearly show the signals corresponding to the new alkyl group, allowing for unambiguous structure elucidation.

Introduction of Additional Functionalities

The introduction of further functional groups onto the this compound scaffold can significantly expand its chemical space and potential applications. Functional groups such as hydroxyl, amino, or carboxyl groups can be introduced at various positions.

Functionalization can be achieved by using appropriately substituted starting materials. For example, a cyclopropylamine bearing a protected hydroxyl or amino group could be used in the guanidinylation reaction. Subsequent deprotection would yield the desired functionalized analog.

Another strategy involves the use of bifunctional reagents. For instance, reacting this compound with a reagent containing both a reactive group that can attach to the guanidine (B92328) core and a desired functional group would be a direct approach.

Table 3: Proposed Functionalized Derivatives of this compound

| Derivative Name | Additional Functional Group | Potential Synthetic Strategy |

| 3-(2-Hydroxycyclopropyl)-1-methylguanidine | Hydroxyl on cyclopropyl ring | Guanylation of 2-hydroxycyclopropylamine |

| 1-(2-Hydroxyethyl)-3-cyclopropylguanidine | Hydroxyl on N-alkyl chain | Reaction of cyclopropylamine with N-(2-hydroxyethyl)-S-methylisothiourea |

| 4-(3-Cyclopropyl-1-methylguanidino)butanoic acid | Carboxylic acid | Reaction with a protected 4-aminobutanoic acid derivative |

The characterization of these functionalized derivatives would require a combination of spectroscopic methods, including IR spectroscopy to identify the new functional groups (e.g., O-H or C=O stretching).

Comparative Reactivity and Structural Studies of Analogs

The reactivity of the guanidine group is influenced by its substitution pattern. The basicity of the guanidine is a key property that would be expected to change with different substituents on the cyclopropyl and methyl groups.

Structural studies, such as X-ray crystallography, on these analogs would provide valuable insights into the influence of the substituents on bond lengths, bond angles, and intermolecular interactions. For instance, the introduction of bulky substituents on the cyclopropyl ring could lead to steric hindrance that affects the planarity of the guanidine group and its ability to form hydrogen bonds.

Comparative reactivity studies could involve measuring the pKa values of the different analogs to quantify their basicity. Furthermore, their reactivity in model reactions, such as N-acylation or N-alkylation, could be compared to understand the electronic and steric effects of the substituents.

Table 4: Predicted Physicochemical Properties of Selected Analogs

| Compound | Predicted pKa (relative to parent) | Expected Reactivity Trend | Key Structural Feature |

| 3-(2,2-Dimethylcyclopropyl)-1-methylguanidine | Slightly higher | Increased steric hindrance | Gem-dimethyl substitution on cyclopropyl ring |

| 3-Cyclopropyl-1-ethylguanidine | Similar | Similar to parent compound | Ethyl group replacing methyl |

| 3-(2-Phenylcyclopropyl)-1-methylguanidine | Lower | Altered electronic effects due to phenyl group | Phenyl substitution on cyclopropyl ring |

These comparative studies are essential for establishing structure-activity relationships and for the rational design of new derivatives with specific desired properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-cyclopropyl-1-methylguanidine, and how can impurities be minimized during synthesis?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or guanylation reactions. Key impurities (e.g., disubstituted byproducts or cyclopropane ring-opened derivatives) can arise from incomplete purification or side reactions. Use high-purity starting materials and monitor intermediates via HPLC or LC-MS. Gradient elution with a C18 column and UV detection at 210–260 nm is effective for identifying impurities . Recrystallization in polar aprotic solvents (e.g., acetonitrile) improves purity.

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR in DMSO-d6 or CDCl3 resolve cyclopropyl protons (δ ~1.0–2.0 ppm) and methylguanidine signals (δ ~2.5–3.5 ppm).

- HPLC-MS : Reverse-phase HPLC with a mobile phase of 0.1% formic acid in water/acetonitrile (95:5 to 50:50 gradient) coupled to ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 140–160).

- FT-IR : Peaks at 1650–1700 cm (C=N stretching) and 3200–3400 cm (N-H stretching) validate functional groups .

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability testing per ICH Q1A guidelines. Store samples at 25°C/60% RH, 40°C/75% RH, and light-exposed conditions for 0–6 months. Analyze degradation products monthly via HPLC and track changes in melting point (TGA/DSC) and crystallinity (PXRD). Use Arrhenius modeling to predict shelf life .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or MD simulations) predict the reactivity of this compound in catalytic systems?

- Methodological Answer :

- DFT : Optimize the molecular geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. This predicts nucleophilic/electrophilic sites for ligand-protein interactions.

- MD Simulations : Use AMBER or GROMACS to model solvation dynamics in water or lipid bilayers. Analyze radial distribution functions (RDFs) to assess hydrogen-bonding interactions with solvents or biological targets .

Q. What strategies resolve contradictory bioactivity data for this compound across in vitro assays?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, ion strength) or impurity interference.

- Dose-Response Refinement : Repeat assays with 8–12 concentration points and Hill slope modeling to validate IC/EC values.

- Counter-Screen Assays : Test against off-target receptors (e.g., GPCR panels) to rule out nonspecific binding.

- Impurity Profiling : Compare bioactivity of purified vs. crude batches using PCA (Principal Component Analysis) to isolate impurity-driven effects .

Q. How can researchers optimize experimental protocols for studying this compound’s mechanism of action in enzymatic systems?

- Methodological Answer :

- Enzyme Kinetics : Use stopped-flow spectrophotometry to measure initial reaction rates under pseudo-first-order conditions. Fit data to Michaelis-Menten or allosteric models.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity () and stoichiometry () with 20–30 injections of ligand into enzyme solution.

- Site-Directed Mutagenesis : Identify critical residues by mutating active-site amino acids and comparing / ratios .

Methodological Guidelines

Q. What statistical approaches are appropriate for analyzing dose-dependent cytotoxicity data?

- Methodological Answer : Use nonlinear regression (e.g., log(inhibitor) vs. response curves in GraphPad Prism) to calculate IC values. Apply ANOVA with Tukey’s post hoc test for multi-group comparisons. Report 95% confidence intervals and effect sizes (Cohen’s ) .

Q. How should researchers address ethical and reproducibility challenges in preclinical studies?

- Methodological Answer :

- Ethical Compliance : Obtain approval from institutional review boards (IRB) for in vivo studies. Document animal welfare protocols (ARRIVE guidelines).

- Reproducibility : Share raw data and code repositories (e.g., GitHub) with detailed Materials & Methods sections. Use blinded analysis and randomized sample allocation to reduce bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.